
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide, also known as CTET, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用机制
The mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can prevent the degradation of proteins that are important for cell survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to have anti-inflammatory and anti-oxidant effects. N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to drug-drug interactions.
实验室实验的优点和局限性
One advantage of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to be relatively stable under a variety of conditions. However, one limitation of using N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is its potential for off-target effects, which could complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide. One area of interest is the development of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide and its effects on cellular pathways. Finally, the potential for drug-drug interactions with N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide should be further explored to ensure its safe use in clinical settings.
Conclusion:
In conclusion, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While further studies are needed to fully understand its mechanism of action and potential side effects, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide represents a promising avenue for the development of new cancer therapies.
合成方法
The synthesis of N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide involves the reaction of 4-cyclohexyl-5-methyl-2-thiazolamine with 3-chloro-1-propenylsulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide in high purity.
科学研究应用
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
N-(4-cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-3-22(19,20)10-9-13(18)16-15-17-14(11(2)21-15)12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMPZMFQLGGITA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C=C)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Cyclohexyl-5-methyl-1,3-thiazol-2-yl)-3-ethenylsulfonylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

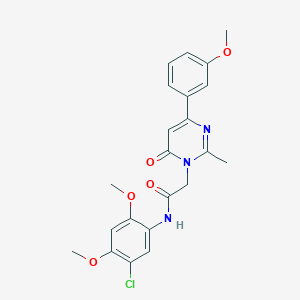
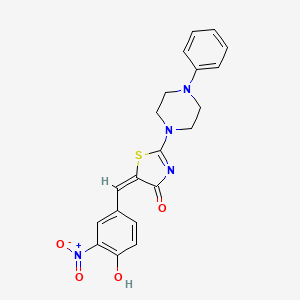
![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)
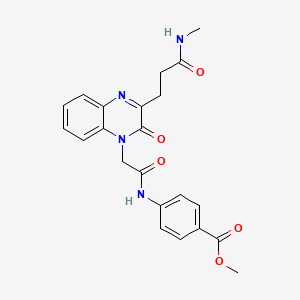
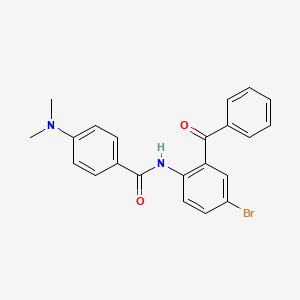
![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
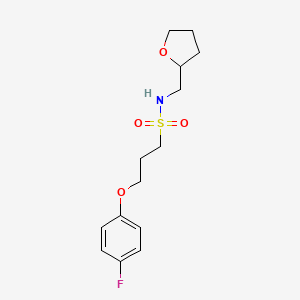

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
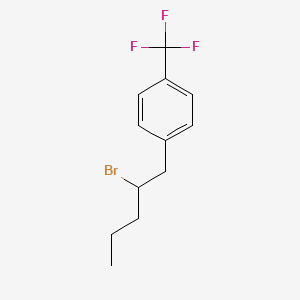
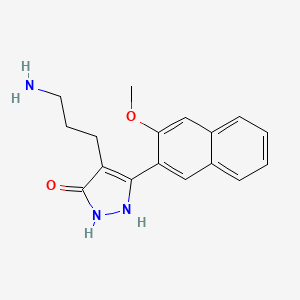
![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)